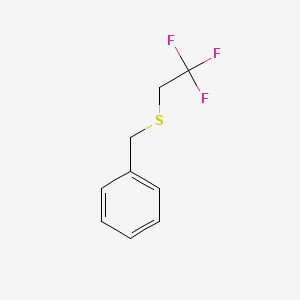

苄基2,2,2-三氟乙基硫醚

描述

Benzyl 2,2,2-trifluoroethyl sulfide is a compound that falls within the category of organosulfur compounds, characterized by the presence of a benzyl group attached to a sulfur atom, which is further connected to a 2,2,2-trifluoroethyl group. This structure is of interest due to the unique properties imparted by the trifluoromethylthio functional group, which is relevant in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of compounds related to benzyl 2,2,2-trifluoroethyl sulfide can be achieved through various methods. One approach involves the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride, which acts as a powerful thiophile to activate thioglycosides for the formation of glycosidic linkages . Another method includes the transition-metal-free insertion of aryne into a C-C σ-bond to achieve ortho-difunctionalized arenes containing the trifluoromethylthio group . Additionally, elemental sulfur can promote the synthesis of benzoxazoles derivatives, which can be extended to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzyl 2,2,2-trifluoroethyl sulfide and its derivatives is crucial for their reactivity and properties. The presence of the trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. The X-ray determination of related compounds has been used to establish the structure of polyfluoro-1,1-dihydroalkyl benzyl sulfones, which share a similar sulfide linkage to benzyl 2,2,2-trifluoroethyl sulfide .

Chemical Reactions Analysis

Benzyl 2,2,2-trifluoroethyl sulfide can undergo various chemical reactions. For instance, benzylic and allylic sulfides can participate in coupling reactions with O-silylated enolates of ketones and esters in the presence of silver triflate . Aryl benzyl sulfides can be oxidized to sulfoxides and undergo C-S bond cleavage when promoted by photocatalytic electron transfer reactions . Moreover, benzyl sulfides can be metabolized to benzaldehyde by cytochrome P-450 dependent benzylic hydroxylation, leading to the formation of unstable, cytotoxic thiols .

Physical and Chemical Properties Analysis

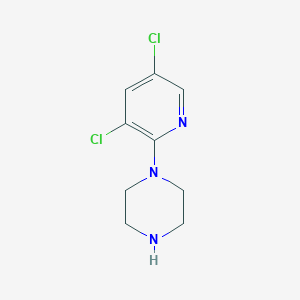

The physical and chemical properties of benzyl 2,2,2-trifluoroethyl sulfide are influenced by the trifluoromethylthio functional group. The electron-withdrawing nature of the trifluoromethyl group affects the compound's reactivity and stability. The cytotoxicity of related benzyl sulfides has been studied, indicating that the metabolism of these compounds can lead to the formation of toxic species, which is an important consideration in the context of pharmaceutical applications . The reactivity of the chlorine atoms in related dichloropyrimidines with polyfluoroalkyl substituents has been shown to vary with the length of the substituent, which could also be relevant for benzyl 2,2,2-trifluoroethyl sulfide derivatives .

科学研究应用

合成和化学反应

已经在各种合成和化学反应研究中探讨了苄基2,2,2-三氟乙基硫醚。Langler和Morrison(1987年)讨论了三氟乙基苄硫醚的制备和氯化,以测试基于取代基电负性的区域化学预测(Langler & Morrison, 1987)。Menczinger等人(2020年)使用铜(I)催化的亲核芳香取代反应合成了芳基2,2,2-三氟乙基硫醚(Menczinger et al., 2020)。Wu等人(2022年)报道了一种绿色合成苄基苯基硫醚衍生物的方法,强调了这种化合物在有机合成中的重要性(Wu et al., 2022)。

光解和自由基中间体

对苄基硫键的光解机制研究利用了苄基苯基硫醚。Fleming和Jensen(1996年)进行了实验,证明了这些反应中自由基中间体的作用(Fleming & Jensen, 1996)。

三氟甲基硫醚化

Chen等人(2014年)开发了一种铜催化的苄脂sp(3) C-H键三氟甲基硫醚化反应,突显了苄基三氟甲基硫醚在化学合成中的重要性(Chen et al., 2014)。Xu等人(2019年)描述了一种无金属有机光还原催化的苄脂C-H键三氟甲基硫醚化反应,进一步强调了这种化学转化在药物化学中的相关性(Xu et al., 2019)。

催化和化学转化

Mancheño等人(2009年)使用二价铁三氟酸盐作为亚砜的亚胺化反应催化剂,其中苄基取代的亚砜起着重要作用(Mancheño等人,2009年)。Nakai等人(1977年)探讨了从(2,2,2-三氟乙基硫)苯醚制备芳基硫代炔胺的方法,表明这类化合物在有机合成中的实用性(Nakai et al., 1977)。

安全和危害

When handling Benzyl 2,2,2-trifluoroethyl sulfide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

作用机制

Target of Action

It’s known that this compound is a sulfur-containing organic building block , which suggests it may interact with various biological targets.

Biochemical Pathways

Given its chemical structure, it may be involved in the synthesis of other compounds, such as 2,2,2-trifluoroethanesulfonic acid .

Pharmacokinetics

Its physical properties, such as density and refractive index, have been reported , which could influence its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 2,2,2-trifluoroethyl sulfide. For instance, it’s recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . These precautions suggest that environmental conditions could affect the compound’s stability and activity.

属性

IUPAC Name |

2,2,2-trifluoroethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3S/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBYNCJCIYCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372245 | |

| Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,2,2-trifluoroethyl sulfide | |

CAS RN |

77745-03-0 | |

| Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

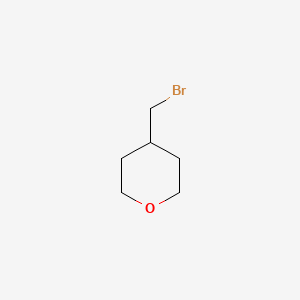

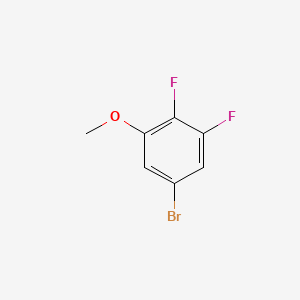

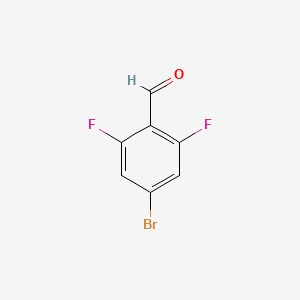

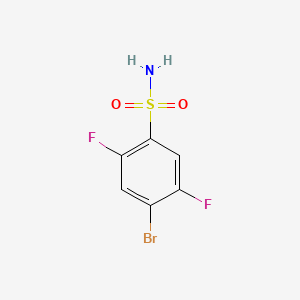

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)